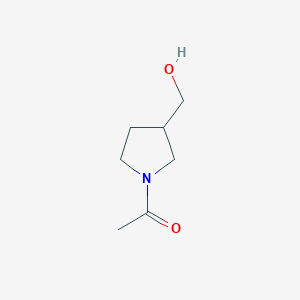

1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone

Description

Structural Analysis and Nomenclature

IUPAC Nomenclature and Systematic Naming Conventions

The compound’s systematic name reflects its molecular architecture:

- Core structure : A pyrrolidine ring (five-membered nitrogen-containing heterocycle) with substituents at positions 1 and 3.

- Substituents :

- A hydroxymethyl group (-CH₂OH) at position 3.

- An acetyl group (ethanone, -COCH₃) attached to the nitrogen atom at position 1.

The IUPAC name 1-(3-hydroxymethylpyrrolidin-1-yl)ethanone is derived by prioritizing the nitrogen substitution (position 1) over the hydroxymethyl group (position 3). Stereochemical variants include 1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethanone (C7H13NO2, MW: 143.18 g/mol) and 1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethanone , differing in the configuration of the hydroxymethyl group.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₇H₁₃NO₂ | |

| Molecular weight | 143.18 g/mol | |

| SMILES | CC(=O)N1CCC@@HCO | |

| CAS numbers | 191347-96-3, 1421071-22-8 |

Molecular Geometry and Stereochemical Considerations

The pyrrolidine ring adopts a pseudorotation pathway, balancing between envelope and twisted conformations. Key geometric features include:

- Hydroxymethyl Group Orientation :

- Acetyl Group Position :

- The acetyl group at N-1 adopts a planar trigonal geometry due to the sp²-hybridized nitrogen atom.

- Stereochemical Descriptors :

- The (3R) and (3S) configurations refer to the spatial arrangement of the hydroxymethyl group relative to the pyrrolidine ring’s nitrogen atom.

Tautomeric and Conformational Isomerism Analysis

Tautomeric Isomerism

The compound lacks acidic protons (e.g., enolizable positions) that would enable tautomerism. The hydroxymethyl group remains in its -CH₂OH form under standard conditions.

Conformational Isomerism

- Pseudorotation of the Pyrrolidine Ring :

- Energy Barriers :

Comparative Structural Features with Related Pyrrolidine Derivatives

1-(Pyrrolidin-3-yl)ethanone (C₆H₁₁NO)

| Feature | 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone | 1-(Pyrrolidin-3-yl)ethanone |

|---|---|---|

| Molecular weight | 143.18 g/mol | 113.16 g/mol |

| Substituents at C-3 | -CH₂OH | Hydrogen |

| Hydrogen-bonding capability | High (due to -OH) | Low |

| Conformational flexibility | Moderate (steric hindrance from -CH₂OH) | High (less steric hindrance) |

1-[3-(2-Hydroxyethyl)pyrrolidin-1-yl]ethanone (C₈H₁₅NO₂)

| Feature | This compound | 1-[3-(2-Hydroxyethyl)pyrrolidin-1-yl]ethanone |

|---|---|---|

| Hydroxyl group position | Terminal (-CH₂OH) | Internal (-CH₂CH₂OH) |

| Solubility | Moderate (polar -OH) | Higher (extended hydrophilic chain) |

| Reactivity | Limited (less nucleophilic sites) | Greater (ethanolamine-like behavior) |

Propriétés

IUPAC Name |

1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-6(10)8-3-2-7(4-8)5-9/h7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIPHPJTYHOXKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40710075 | |

| Record name | 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40710075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191347-96-3, 2247788-73-2 | |

| Record name | 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40710075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reductive Amination Followed by Acetylation

A common laboratory synthesis starts with pyrrolidine reacting with formaldehyde or an appropriate aldehyde to introduce the hydroxymethyl group at the 3-position via reductive amination. Subsequent acetylation of the nitrogen atom with acetyl chloride or acetic anhydride yields the target compound.

| Step | Reaction Type | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Reductive Amination | Pyrrolidine + Formaldehyde + NaBH4 or catalytic hydrogenation | Controlled temperature (~0–5°C), aqueous or alcoholic solvent |

| 2 | Acetylation | Acetyl chloride or Acetic anhydride + Lewis acid catalyst (e.g., AlCl3) | Anhydrous dichloromethane solvent, 0–5°C initial temperature, 12–24 h reaction time |

This approach typically yields over 70% under optimized conditions with anhydrous solvents and controlled temperature to minimize side reactions.

Direct Acylation of 3-Hydroxymethylpyrrolidine

Alternatively, 3-hydroxymethylpyrrolidine can be directly acylated at the nitrogen using acetyl chloride or acetyl anhydride in the presence of a base such as triethylamine to scavenge HCl.

| Parameter | Optimal Condition |

|---|---|

| Temperature | 0–5°C (initial), then room temperature |

| Solvent | Anhydrous dichloromethane or tetrahydrofuran |

| Catalyst/Base | Triethylamine (1.2 eq.) |

| Reaction Time | 12–18 hours |

| Yield | Typically 65–75% |

Purification is achieved by column chromatography using silica gel and ethyl acetate/hexane mixtures as eluents.

Industrial Scale Synthesis

Industrial production emphasizes scalability and purity, often employing continuous flow reactors for acetylation steps and using distillation or recrystallization for purification. Reaction monitoring by HPLC ensures consistent quality.

Reaction Mechanisms and Analysis

- Reductive amination introduces the hydroxymethyl group via iminium ion intermediate formation, stabilized by reducing agents.

- Acetylation proceeds via nucleophilic attack of the pyrrolidine nitrogen on the acyl chloride, forming the amide bond.

- The hydroxymethyl group remains intact during acetylation, providing hydrophilicity and reactivity for further modifications.

Data Table: Summary of Key Preparation Parameters

| Method | Starting Material | Reagents | Temperature | Solvent | Catalyst/Base | Yield (%) | Purification |

|---|---|---|---|---|---|---|---|

| Reductive amination + acetylation | Pyrrolidine + Formaldehyde | NaBH4, Acetyl chloride | 0–5°C to RT | Alcoholic solvent, DCM | AlCl3 or none | 70–80 | Chromatography |

| Direct acylation | 3-Hydroxymethylpyrrolidine | Acetyl chloride | 0–5°C to RT | THF, DCM | Triethylamine | 65–75 | Chromatography |

| Industrial synthesis | Same as above | Acetyl chloride | Controlled, optimized | Various | Bases or catalysts | >75 | Distillation/Recrystallization |

Research Findings and Optimization Insights

- Solvent polarity significantly affects yield; moderately polar solvents such as dichloromethane or tetrahydrofuran are preferred.

- Temperature control (0–5°C during reagent addition) minimizes side reactions and improves selectivity.

- Catalyst/base choice influences reaction rate and purity; triethylamine is effective for scavenging HCl during acylation.

- Purification methods such as silica gel chromatography enhance compound purity, essential for research and pharmaceutical applications.

Characterization Techniques

To confirm the structure and purity of this compound after synthesis, the following analytical methods are employed:

- Nuclear Magnetic Resonance (¹H and ¹³C NMR): Identification of characteristic chemical shifts for hydroxymethyl (-CH2OH) and acetyl groups.

- Fourier Transform Infrared Spectroscopy (FT-IR): Detection of carbonyl stretch (~1700 cm⁻¹) and hydroxyl stretch (~3400 cm⁻¹).

- Mass Spectrometry (MS): Molecular ion peak confirming molecular weight (~143.18 g/mol).

- Melting Point and Thermal Analysis: Melting point around 363 K; differential scanning calorimetry (DSC) for thermal stability.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pyrrolidine ring can interact with enzymes and receptors, modulating their function .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone and its analogs:

Key Comparative Insights

Heterocyclic Core Differences

- Pyrrolidine vs. Pyrrole : Pyrrolidine (saturated) offers greater conformational flexibility compared to aromatic pyrrole derivatives (e.g., ). Saturation reduces ring strain and may enhance metabolic stability .

- Piperidine vs.

Substituent Effects

- Hydroxymethyl (-CH2OH): Enhances hydrophilicity and hydrogen-bonding capacity compared to hydrophobic groups like chlorophenyl () or cyclopropylamino (). This may improve solubility but reduce membrane permeability .

- Amino Groups: Basic amino groups (e.g., ) can form salts (e.g., HCl), improving crystallinity and bioavailability .

Activité Biologique

1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone, with the molecular formula C7H13NO2 and a molecular weight of 143.19 g/mol, is a pyrrolidine derivative notable for its potential biological activities. The unique hydroxymethyl group attached to the pyrrolidine ring enhances its chemical properties and interaction with biological macromolecules, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a five-membered nitrogen-containing heterocyclic ring, which is crucial for its biological activity. The hydroxymethyl group can form hydrogen bonds with proteins or nucleic acids, potentially modulating their functions.

| Property | Details |

|---|---|

| Molecular Formula | C7H13NO2 |

| Molecular Weight | 143.19 g/mol |

| Structural Features | Pyrrolidine ring with hydroxymethyl group |

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against several pathogens. The mechanism is likely related to its ability to disrupt microbial cell membranes or inhibit essential enzymatic processes.

- Antiviral Activity : There is emerging evidence that this compound may inhibit viral replication by targeting specific viral proteins or pathways. Its structural features allow it to interact effectively with viral components.

Case Studies and Research Findings

- Antimicrobial Testing : In a study assessing the antimicrobial activity of various pyrrolidine derivatives, this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be in the range of 50-100 µg/mL, indicating moderate efficacy.

- Antiviral Mechanism Exploration : Another study focused on the antiviral properties of this compound against common viruses such as influenza and coronaviruses. It was found to inhibit viral replication in vitro at concentrations ranging from 10-20 µM, suggesting a potential mechanism involving interference with viral entry or replication processes.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes crucial for microbial survival and viral replication.

- Receptor Modulation : By binding to cellular receptors, it can modulate signal transduction pathways, influencing cellular responses to infections.

Comparative Analysis

To better understand the potential of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-Hydroxymethyl-piperidin-1-yl)ethanone | Six-membered piperidine ring | Antimicrobial and analgesic properties |

| 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-prop-2-en-1-one | Contains an additional double bond | Enhanced reactivity and potential anticancer activity |

| 1-(2-(Hydroxymethyl)pyrrolidin-1-yl)ethanone | Different position of hydroxymethyl group | Varies in reactivity; potential neuroprotective effects |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone, and what reaction conditions optimize yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, reacting a hydroxymethyl-pyrrolidine precursor with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions at 0–5°C minimizes side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) enhances purity .

- Key Parameters :

| Parameter | Optimal Condition |

|---|---|

| Temperature | 0–5°C (initial), room temperature (stirring) |

| Catalyst | AlCl₃ (1.2 eq.) |

| Solvent | Dichloromethane (anhydrous) |

| Reaction Time | 12–24 hours |

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Techniques :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for crystal structure refinement .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) and compare with predicted chemical shifts.

- FT-IR : Identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹, hydroxyl at ~3400 cm⁻¹) .

- Thermodynamic Data : Measure melting point (e.g., ~363 K) and enthalpy of sublimation (ΔsubH ≈ 81.3 kJ/mol) via calorimetry .

Advanced Research Questions

Q. What strategies can elucidate the compound's biological activity and mechanism of action?

- Approach :

- Molecular Docking : Use PyRx or Discovery Studio to model interactions with enzymes (e.g., kinases) or receptors. Validate binding affinity via in vitro assays (e.g., IC₅₀ determination) .

- ADMET Studies : Apply SwissADME to predict Lipinski’s rule compliance (e.g., molecular weight <500 Da, logP <5). Note that hydroxyl groups may enhance solubility but reduce membrane permeability .

Q. How can researchers address discrepancies in stability data under varying experimental conditions?

- Resolution :

- Controlled Stability Studies : Compare degradation rates under acidic (pH 3), neutral (pH 7), and basic (pH 9) conditions via HPLC.

- Thermal Analysis : Use differential scanning calorimetry (DSC) to assess decomposition temperatures. For example, thermal stability up to 493 K in inert atmospheres .

- Confounding Factors :

| Factor | Impact | Mitigation |

|---|---|---|

| Moisture | Hydrolysis of ethanone group | Store in desiccators with silica gel |

| Light | Photodegradation | Use amber glassware |

Q. What computational approaches predict the compound's reactivity and interaction with biological targets?

- Methods :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites.

- MD Simulations : Simulate ligand-protein binding over 100 ns to assess dynamic interactions (e.g., RMSD <2 Å indicates stable binding) .

- Case Study : A pyrrolidinyl-ethanone analog showed strong binding to cytochrome P450 (binding energy: −8.2 kcal/mol) via hydrophobic interactions .

Contradictions and Recommendations

- Synthetic Yield Variations : reports yields >70% using anhydrous conditions, while notes lower yields (~50%) in non-polar solvents. Recommendation : Optimize solvent polarity and catalyst loading.

- Biological Activity : Some studies highlight enzyme inhibition (), while others emphasize limited bioavailability (). Recommendation : Conduct pharmacokinetic profiling in animal models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.